(Rac)-MTK458

Description

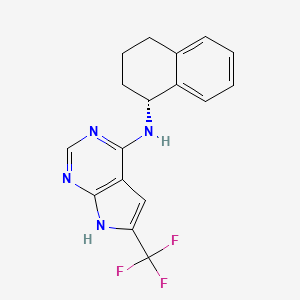

Structure

3D Structure

Properties

CAS No. |

2499962-58-0 |

|---|---|

Molecular Formula |

C17H15F3N4 |

Molecular Weight |

332.32 g/mol |

IUPAC Name |

N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-6-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |

InChI |

InChI=1S/C17H15F3N4/c18-17(19,20)14-8-12-15(21-9-22-16(12)24-14)23-13-7-3-5-10-4-1-2-6-11(10)13/h1-2,4,6,8-9,13H,3,5,7H2,(H2,21,22,23,24)/t13-/m1/s1 |

InChI Key |

JOIONRWKOGDQOG-CYBMUJFWSA-N |

Isomeric SMILES |

C1C[C@H](C2=CC=CC=C2C1)NC3=NC=NC4=C3C=C(N4)C(F)(F)F |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)NC3=NC=NC4=C3C=C(N4)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

(Rac)-MTK458 mechanism of action in PINK1 activation

An In-depth Technical Guide on the Mechanism of Action of (Rac)-MTK458 in PINK1 Activation

Introduction

PTEN-induced putative kinase 1 (PINK1) is a serine/threonine kinase pivotal in maintaining mitochondrial homeostasis through a process known as mitophagy.[1] Loss-of-function mutations in the PINK1 gene are a leading cause of autosomal recessive early-onset Parkinson's disease (PD), highlighting its neuroprotective role.[2][3] Under normal physiological conditions, PINK1 is imported into the inner mitochondrial membrane and subsequently cleaved and degraded.[4] However, upon mitochondrial damage or depolarization, PINK1 accumulates on the outer mitochondrial membrane (OMM).[1][2] This accumulation triggers its dimerization, autophosphorylation, and subsequent kinase activation.[3][5] Activated PINK1 then phosphorylates ubiquitin (Ub) at the serine 65 residue (pS65-Ub) and the ubiquitin-like (Ubl) domain of the E3 ubiquitin ligase Parkin.[2][5] This initiates a feed-forward mechanism, leading to the ubiquitination of OMM proteins, which marks the damaged mitochondrion for engulfment by an autophagosome and subsequent lysosomal degradation.[1][2]

This compound (also known as EP-0035985) is an orally active and brain-permeable small molecule designed as a PINK1 activator.[6][7] Developed from kinetin analogs, MTK458 has shown promise in preclinical models of Parkinson's disease by promoting the clearance of pathological α-synuclein aggregates and reducing markers of mitochondrial stress.[8][9] This guide provides a detailed examination of the molecular mechanisms through which MTK458 activates PINK1 and initiates downstream signaling cascades.

Core Mechanism of this compound Action

The primary mechanism of action of MTK458 involves direct interaction with PINK1, leading to its stabilization and enhanced kinase activity. This contrasts with its precursor, kinetin, which requires intracellular conversion to its triphosphate form (KTP) to act as a co-substrate for PINK1.[8][9] MTK458 does not undergo ribosylation and acts through a distinct mechanism.[8][9]

Direct Binding and Stabilization of the Active PINK1 Complex

MTK458 directly binds to PINK1.[8] This interaction has been demonstrated using a NanoBRET (Bioluminescence Resonance Energy Transfer) assay, which showed a concentration-dependent increase in BRET signal in cells expressing NanoLuc-tagged PINK1 and treated with a fluorescently labeled MTK458 tracer.[8]

The binding of MTK458 is believed to induce a conformational change in PINK1 that favors its active state. Specifically, MTK458 stimulates the dimerization of PINK1 and stabilizes the high molecular weight (HMW) active heterocomplex it forms with components of the Translocase of the Outer Membrane (TOM) complex.[6][8][10] This stabilization is crucial for sustained PINK1 activity. Studies have shown that MTK458 potentiates PINK1 autophosphorylation and complex formation, particularly in the presence of low-level mitochondrial stress, and slows its inactivation upon removal of mitochondrial toxins.[8]

It is important to note that some research has suggested that certain putative PINK1/Parkin activators may act as weak mitochondrial toxins, thereby indirectly inducing mitophagy by increasing the number of damaged mitochondria.[11] However, MTK458 was identified through screens designed to eliminate compounds that were merely mitochondrial toxins, and it has been shown to directly bind to PINK1 and activate the downstream signaling cascade.[8][11]

Downstream Signaling Cascade

By stabilizing the active PINK1 complex, MTK458 enhances the entire downstream mitophagy pathway:

-

Increased Phosphorylation: MTK458 treatment leads to increased phosphorylation of PINK1's key substrates: ubiquitin at Ser65 (pS65-Ub) and Parkin.[8]

-

Parkin Recruitment and Activation: The increase in pS65-Ub on the mitochondrial surface serves as a signal to recruit the E3 ligase Parkin, which is then also activated by PINK1-mediated phosphorylation.[1][2]

-

Enhanced Mitophagy: Activated Parkin ubiquitinates multiple proteins on the outer mitochondrial membrane, flagging the damaged organelle for autophagic clearance.[2] MTK458 has been shown to increase this process, leading to the removal of dysfunctional mitochondria.[7][12]

-

Clearance of Pathological Aggregates: In models of PD, pathological α-synuclein deposition is known to induce mitochondrial dysfunction.[8][12] By enhancing mitophagy, MTK458 facilitates the clearance of these toxic α-synuclein aggregates.[6][8]

-

Reduction of Mitochondrial Stress and Inflammation: The accumulation of pS65-Ub (pUb) is a biomarker for mitochondrial stress.[8] Treatment with MTK458 has been shown to reduce levels of pUb in both the brain and plasma of in vivo models.[7][8] Furthermore, it has been observed to attenuate inflammatory markers such as TREM2, IL-6, and CXCL1.[6][8]

Data Presentation

Table 1: Summary of In Vitro Efficacy of MTK458

| Cell Type | Concentration Range | Key Findings | Reference(s) |

| Hela cells (with ΔOTC and YFP-Parkin) | 25 µM | Increased PINK1-mediated mitophagy and clearance of intramitochondrial aggregates. | [7] |

| Primary Neurons (PFF-seeded) | 0.1-25 µM | Dose-dependent clearance of pS129 α-synuclein aggregates. | [6][7] |

| iPSC-derived Neurons (A53T-α-synuclein) | 0-13 µM (10 days) | Reduced α-synuclein pathology and the mitochondrial stress marker pUb. | [7][8] |

| YPMK PINK1 KO cells (transfected) | Not specified | MTK458 demonstrated direct binding to PINK1 via NanoBRET assay. | [9] |

| SK-OV-3 cells | Not specified | MTK458 stabilized the active PINK1 complex after removal of mitochondrial toxins in FCCP washout studies. | [8] |

Table 2: Summary of In Vivo Efficacy of MTK458

| Animal Model | Dosage and Administration | Duration | Key Findings | Reference(s) |

| Mice (α-synuclein PFF-injected) | 50 mg/kg, p.o., daily | 6 months | Drove clearance of pathologic α-synuclein, rescued activity deficits, and reduced inflammatory markers (TREM2, IL-6, CXCL1). | [6][7] |

| Mice (α-synuclein PFF-injected) | Not specified | 90 days | Decreased pS129 α-synuclein aggregates in the striatum. | [9] |

| Mice (α-synuclein PFF-injected) | Not specified | Not specified | Decreased pUb in the brain and plasma. | [7][8] |

| Wild-type Sprague-Dawley rats | 50 mg/kg, p.o. | 6 doses over 5 days | Decreased plasma pS65-Ubiquitin (pUb). | [7] |

| ICH Mouse Model | Not specified | Not specified | Alleviated neurological deficits and anxiety-like behavior; reversed cortical cell pyroptosis by promoting mitophagy and inhibiting NLRP3 inflammasome activation. | [12] |

Experimental Protocols

NanoBRET Assay for PINK1-MTK458 Binding

-

Objective: To determine if MTK458 directly binds to PINK1 in living cells.

-

Methodology:

-

HEK293T or YPMK PINK1 KO cells are transfected with a plasmid encoding for PINK1 N-terminally tagged with NanoLuc (NL) luciferase (NL-PINK1). A control protein, such as GSK3B-NL, is used to assess specificity.[8][9]

-

A derivative of MTK458 is labeled with a nanoBRET 590 fluorescent dye (tracer).[8]

-

Transfected cells are treated with increasing concentrations of the MTK458 tracer.

-

The substrate for NanoLuc luciferase is added to the cells, generating luminescence.

-

If the fluorescently-labeled MTK458 is within ~10 nm of the NL-PINK1, resonance energy transfer occurs from the luciferase donor to the fluorescent acceptor.[8]

-

The BRET ratio is calculated by dividing the emission signal from the acceptor (590 nm) by the emission signal from the donor luciferase. A concentration-dependent increase in the BRET ratio indicates direct binding.[8]

-

Split-NanoLuciferase Assay for PINK1 Dimerization

-

Objective: To assess the effect of MTK458 on PINK1 dimerization.

-

Methodology:

-

Cells (e.g., YPMK PINK1 KO) are co-transfected with two constructs of PINK1: one fused to the large subunit of NanoLuc luciferase (LgBiT) and the other to the small subunit (SmBiT).[8][9]

-

When PINK1 dimerizes, the LgBiT and SmBiT fragments are brought into close proximity, reconstituting a functional NanoLuc enzyme.[8]

-

Cells are treated with a vehicle control or MTK458, often in the presence of a mild mitochondrial stressor like Antimycin A/Oligomycin (A/O).

-

The luciferase substrate is added, and luminescence is measured. An increase in luminescence in MTK458-treated cells compared to control indicates enhanced PINK1 dimerization.

-

α-Synuclein Preformed Fibril (PFF) Seeding Model

-

Objective: To model the aggregation of α-synuclein characteristic of PD and test the efficacy of MTK458 in clearing this pathology.

-

Methodology:

-

In Vitro (Primary Neurons):

-

Primary cortical or hippocampal neurons are cultured.[10]

-

Recombinant α-synuclein monomers are aggregated to form preformed fibrils (PFFs).

-

Cultured neurons are treated with PFFs, which induces the aggregation of endogenous α-synuclein.

-

Following PFF treatment, neurons are dosed with varying concentrations of MTK458.

-

After a set incubation period (e.g., 9-12 days), cells are lysed and analyzed by Western blot or immunocytochemistry for levels of phosphorylated α-synuclein at Ser129 (pS129), a marker of pathological aggregation.[6][7]

-

-

In Vivo (Mice):

-

PFFs or a PBS control are stereotactically injected into the striatum of mice.[9]

-

Following injection, mice are administered MTK458 (e.g., 50 mg/kg) or a vehicle control daily via oral gavage for a prolonged period (e.g., 3-6 months).[6][9]

-

Behavioral tests (e.g., running wheel activity) can be performed to assess motor function.[9]

-

At the end of the study, brain tissue is harvested and analyzed by immunohistochemistry or Western blot for pS129 α-synuclein aggregates and markers like pUb. Plasma can also be collected to measure pUb levels.[7][8]

-

-

Visualizations

Caption: The canonical PINK1/Parkin signaling pathway for mitophagy.

Caption: Proposed mechanism of action of MTK458 on PINK1.

Caption: Simplified experimental workflow for the in vivo PFF model.

Conclusion

This compound represents a promising therapeutic strategy for Parkinson's disease by directly targeting the PINK1-mediated mitophagy pathway. Its mechanism of action is centered on the direct binding to PINK1, which stimulates dimerization and stabilizes the active PINK1/TOM complex on the outer mitochondrial membrane.[6][8][10] This enhancement of PINK1's kinase activity boosts the cell's natural quality control system to clear dysfunctional mitochondria and pathological protein aggregates, such as α-synuclein.[8][13] The ability of MTK458 to reduce established biomarkers of mitochondrial stress and pathology in robust preclinical models underscores the potential of this first-in-class PINK1 activator for disease modification in Parkinson's disease and potentially other neurodegenerative disorders characterized by mitochondrial dysfunction.[12][14]

References

- 1. What are PINK1 activators and how do they work? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Activation mechanism of PINK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PINK1/Parkin Pathway Activation for Mitochondrial Quality Control – Which Is the Best Molecular Target for Therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTK458 | PTEN | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. biorxiv.org [biorxiv.org]

- 9. Pharmacological PINK1 activation ameliorates Pathology in Parkinson’s Disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 12. MTK-458 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 13. Pharmacological PINK1 activation ameliorates Pathology in Parkinson's Disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanistic Characterization of the PINK1-amplifying Compound MTK-458 | Parkinson's Disease [michaeljfox.org]

The Role of (Rac)-MTK458 in Mitophagy Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(Rac)-MTK458, a novel small molecule activator of PTEN-induced putative kinase 1 (PINK1), has emerged as a significant agent in the induction of mitophagy, the selective autophagic clearance of damaged mitochondria. This technical guide provides an in-depth analysis of the mechanism of action of MTK458, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.

Core Mechanism of Action

This compound functions as a potent inducer of mitophagy by directly targeting and activating PINK1, a key regulator of mitochondrial quality control.[1] Under basal conditions, PINK1 is continuously imported into healthy mitochondria and subsequently degraded. However, upon mitochondrial stress or damage, PINK1 accumulates on the outer mitochondrial membrane (OMM).

MTK458 enhances this process by binding to PINK1 and stabilizing its active heterocomplex.[1][2] This stabilization potentiates PINK1's kinase activity, leading to the phosphorylation of ubiquitin on the OMM at serine 65 (pS65-Ub).[3] This phosphorylation event serves as a crucial signal for the recruitment of the E3 ubiquitin ligase Parkin, which further ubiquitinates OMM proteins, marking the damaged mitochondrion for engulfment by an autophagosome and subsequent lysosomal degradation.[3][4] Notably, MTK458 does not appear to induce mitophagy in the absence of a mitochondrial stressor, suggesting it selectively amplifies the response to existing mitochondrial dysfunction rather than causing it.[3] Some studies suggest that MTK458 may act as a "silent" or weak mitochondrial toxin, thereby lowering the threshold for mitophagy induction in the presence of other stressors.[5][6]

Quantitative Data on this compound-Induced Mitophagy

The efficacy of this compound in promoting mitophagy and its downstream effects have been quantified in various cellular and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Efficacy of MTK458 in Mitophagy Induction

| Assay | Cell Line | Treatment Conditions | Key Findings | Reference |

| mito-Keima Assay | HeLa cells expressing YFP-Parkin and mito-Keima | 1 µM F/O (FCCP/Oligomycin) + MTK458 (various concentrations) for 6h | Dose-dependent increase in the percentage of cells undergoing mitophagy.[3] | [3] |

| pS65-Ubiquitin ELISA | HeLa cells expressing YFP-Parkin | Low concentrations of F/O + MTK458 | Dose-dependent increase in pS65-Ubiquitin levels.[3] | [3] |

| Parkin Translocation | HeLa cells expressing YFP-Parkin | Low concentrations of F/O + MTK458 | Accelerated and dose-dependent translocation of YFP-Parkin to mitochondria.[3] | [3] |

| ΔOTC Clearance | HeLa cells with inducible ΔOTC and YFP-Parkin | MTK458 (25 µM) | Enhanced clearance of intramitochondrial aggregates.[2] | [2] |

Table 2: In Vitro Efficacy of MTK458 in Clearing Pathological Aggregates

| Assay | Model System | Treatment Conditions | Key Findings | Reference |

| α-Synuclein Clearance | Primary mouse hippocampal neurons seeded with α-synuclein PFFs | MTK458 (0.1-25 µM) | Dose-dependent clearance of pS129 α-synuclein aggregates.[2] | [2] |

| α-Synuclein Clearance | iPSC-derived neurons with A53T-α-synuclein mutation | MTK458 (0-13 µM) for 10 days | Reduction in α-synuclein pathology and the mitochondrial stress marker pUb.[2] | [2] |

Table 3: In Vivo Efficacy of MTK458

| Assay | Animal Model | Treatment Conditions | Key Findings | Reference |

| α-Synuclein Clearance | Mice with striatal injection of α-synuclein preformed fibrils (PFFs) | MTK458 (50 mg/kg, p.o., daily for 6 months) | Dose-dependent clearance of pathologic α-synuclein in the striatum.[2] | [2] |

| pS65-Ubiquitin Levels | Wild-type Sprague-Dawley rats | MTK458 (50 mg/kg, p.o., 6 doses over 5 days) | Decrease in plasma pS65-Ubiquitin (pUb) levels.[2] | [2] |

| pS65-Ubiquitin Levels | PFF-seeded mice | MTK458 treatment | Decreased pUb in the brain and plasma.[2] | [2] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon the research surrounding this compound.

mito-Keima Assay for Mitophagy Quantification

This assay utilizes a pH-sensitive fluorescent protein, Keima, targeted to the mitochondrial matrix (mito-Keima). In the neutral pH of the mitochondrial matrix, Keima is excited at 440 nm. When mitochondria are engulfed by acidic lysosomes during mitophagy, the pH drops, and the excitation of Keima shifts to 586 nm. The ratio of these two excitation signals provides a quantitative measure of mitophagy.

Protocol:

-

Cell Culture: Plate HeLa cells stably expressing YFP-Parkin and mito-Keima in a suitable plate format.

-

Treatment: Treat cells with a mitochondrial stressor (e.g., a low concentration of FCCP and oligomycin) in the presence of varying concentrations of this compound or vehicle control.

-

Incubation: Incubate for a specified period (e.g., 6-24 hours).

-

Flow Cytometry Analysis:

-

Harvest cells by trypsinization.

-

Resuspend cells in FACS buffer.

-

Analyze cells using a flow cytometer equipped with lasers for both excitation wavelengths (e.g., 405 nm and 561 nm).

-

Gate on the live, single-cell population.

-

Quantify the percentage of cells with a high 586/440 nm emission ratio, indicating mitophagy.[7]

-

Western Blotting for Mitophagy Markers

Western blotting can be used to assess the levels of key proteins involved in the mitophagy pathway.

Protocol:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein onto an SDS-polyacrylamide gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against proteins of interest, such as pS65-Ubiquitin, PINK1, Parkin, and mitochondrial proteins (e.g., TOM20, COXIV) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Parkin Translocation Assay

This fluorescence microscopy-based assay visualizes the recruitment of Parkin from the cytosol to damaged mitochondria, a key step in mitophagy induction.

Protocol:

-

Cell Culture: Plate cells stably expressing a fluorescently tagged Parkin (e.g., YFP-Parkin) on glass-bottom dishes or coverslips.

-

Treatment: Treat cells with a mitochondrial stressor and this compound or vehicle control.

-

Live-Cell Imaging:

-

Mount the dish or coverslip on a live-cell imaging microscope equipped with an environmental chamber to maintain temperature and CO2 levels.

-

Acquire images at regular intervals to track the localization of YFP-Parkin.

-

-

Image Analysis:

-

Quantify the colocalization of the YFP-Parkin signal with a mitochondrial marker (e.g., MitoTracker Red) or observe the change from a diffuse cytosolic signal to distinct puncta characteristic of mitochondrial localization.

-

The percentage of cells showing Parkin translocation can be determined.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in this compound-induced mitophagy is essential for a comprehensive understanding.

References

- 1. biorxiv.org [biorxiv.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacological PINK1 activation ameliorates Pathology in Parkinson’s Disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological PINK1 activation ameliorates Pathology in Parkinson's Disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanistic Characterization of the PINK1-amplifying Compound MTK-458 | Parkinson's Disease [michaeljfox.org]

- 6. A Sensitive and Quantitative mKeima Assay for Mitophagy via FACS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-MTK458: A Novel PINK1 Activator for Disease Modification in Parkinson's Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons and the accumulation of aggregated α-synuclein in the form of Lewy bodies. Mitochondrial dysfunction is a key pathological hallmark of PD. (Rac)-MTK458 (also known as MTK458 and ABBV-1008) is an orally active, brain-penetrant small molecule that acts as a potent and selective activator of PTEN-induced putative kinase 1 (PINK1). By stabilizing the active PINK1/TOM (Translocase of the Outer Mitochondrial Membrane) complex, this compound enhances the clearance of damaged mitochondria through a process called mitophagy. This mechanism of action has shown promise in preclinical models of Parkinson's disease by promoting the clearance of pathological α-synuclein aggregates and reducing levels of phosphorylated ubiquitin (pS65-Ub), a biomarker of mitochondrial stress. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and key experimental methodologies related to this compound as a potential therapeutic for Parkinson's disease.

Introduction

Mitochondrial quality control is essential for neuronal health, and its impairment is a central theme in the pathogenesis of Parkinson's disease.[1][2] The PINK1/Parkin pathway is a critical component of this quality control system, responsible for identifying and eliminating damaged mitochondria. Loss-of-function mutations in the PINK1 gene are a known cause of early-onset autosomal recessive Parkinson's disease.[3][4] In healthy mitochondria, PINK1 is continuously imported and degraded. However, upon mitochondrial damage, PINK1 accumulates on the outer mitochondrial membrane, where it becomes active and initiates the mitophagy cascade.

This compound has emerged as a promising therapeutic candidate that directly targets this pathway. Unlike other strategies, it does not induce mitophagy on its own but rather potentiates the endogenous PINK1 activity in the presence of mitochondrial stress.[1][2] This targeted approach offers the potential for a disease-modifying therapy that addresses a core pathological mechanism in both familial and sporadic forms of Parkinson's disease.

This compound: Compound Profile

| Property | Value |

| Chemical Name | N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-6-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |

| Molecular Formula | C₁₇H₁₅F₃N₄ |

| Molecular Weight | 332.32 g/mol |

| SMILES | c1ccc2c(c1)CCC[C@H]2Nc3c4cc(C(F)(F)F)[nH]c4ncn3 |

| Mechanism of Action | PINK1 Activator |

| Key Features | Orally active, brain-penetrant |

Mechanism of Action: The PINK1/Parkin Pathway

This compound's therapeutic potential lies in its ability to enhance the natural cellular process of mitophagy. The following diagram illustrates the signaling pathway.

Caption: The PINK1/Parkin signaling pathway and the role of this compound.

In healthy mitochondria, PINK1 is imported via the TOM complex and subsequently cleaved and degraded by the proteasome.[2] Upon mitochondrial damage, PINK1 accumulates on the outer mitochondrial membrane and forms an active complex with TOM proteins.[1][5] this compound is believed to bind to and stabilize this active PINK1/TOM complex, enhancing its kinase activity.[1][5] The activated PINK1 then phosphorylates ubiquitin at serine 65 (S65), creating a signal for the recruitment and activation of the E3 ubiquitin ligase, Parkin. Activated Parkin further ubiquitinates mitochondrial outer membrane proteins, marking the damaged mitochondrion for engulfment by an autophagosome and subsequent degradation via mitophagy.

Preclinical Efficacy

The therapeutic potential of this compound has been evaluated in various preclinical models of Parkinson's disease.

In Vitro Studies

In primary neuron cultures seeded with α-synuclein pre-formed fibrils (PFFs), a model that recapitulates the prion-like spread of α-synuclein pathology, this compound demonstrated a dose-dependent reduction in phosphorylated α-synuclein (pS129), a marker of pathological aggregation.[5]

| Cell Type | Model | Treatment | Outcome |

| Primary Mouse Hippocampal Neurons | α-synuclein PFF seeding | This compound (0.1-25 µM) | Dose-dependent clearance of pS129 α-synuclein aggregates.[6] |

| iPSC-derived Neurons (A53T α-synuclein mutation) | Familial PD model | This compound | Reduction in α-synuclein pathology and the mitochondrial stress marker pUb.[5] |

| HeLa cells expressing YFP-Parkin | Mitophagy induction | This compound (25 µM) | Increased clearance of intramitochondrial aggregates. |

In Vivo Studies

In a mouse model of Parkinson's disease induced by intrastriatal injection of α-synuclein PFFs, daily oral administration of this compound led to a significant, dose-dependent decrease in α-synuclein pathology.[2] Furthermore, treatment with this compound rescued motor deficits and reduced neuroinflammation in these animals.[6] A key finding was the reduction of the biomarker pS65-Ub in both the brain and plasma of treated animals, indicating target engagement and restoration of mitochondrial homeostasis.[5][6]

| Animal Model | Treatment Regimen | Key Findings |

| Mouse α-synuclein PFF model | 50 mg/kg, p.o., daily for 6 months | Rescued activity deficits. Reduced levels of inflammatory markers (TREM2, IL-6, CXCL1). Dose-dependent clearance of pathologic α-synuclein in the striatum.[6] |

| Wild-type Sprague-Dawley rats | 50 mg/kg, p.o., 6 doses over 5 days | Decreased plasma pS65-Ubiquitin (pUb) levels.[6] |

Experimental Protocols

In Vitro α-Synuclein Pre-formed Fibril (PFF) Seeding Assay

This assay models the templated aggregation of endogenous α-synuclein by exogenous fibrils.

Caption: Workflow for the in vitro α-synuclein PFF seeding assay.

Detailed Methodology:

-

PFF Generation: Recombinant α-synuclein monomer is diluted to 5 mg/mL in phosphate-buffered saline (PBS). The solution is incubated at 37°C with continuous shaking for 7 days to induce fibril formation.

-

PFF Preparation: The resulting PFFs are sonicated to generate shorter fibrils, which are more effective at seeding. The optimal fibril length is approximately 50 nm.

-

Neuronal Seeding: Primary neuronal cultures (e.g., hippocampal or cortical neurons) are treated with the sonicated PFFs.

-

Treatment: After a period to allow for seeding and the development of pathology, the cultures are treated with various concentrations of this compound or a vehicle control.

-

Analysis: The level of pathological α-synuclein aggregation is assessed by immunocytochemistry or Western blotting for pS129 α-synuclein.

In Vivo α-Synuclein PFF Mouse Model of Parkinson's Disease

This model is used to study the progression of α-synuclein pathology and neurodegeneration in a living organism.

Caption: Workflow for the in vivo α-synuclein PFF mouse model.

Detailed Methodology:

-

PFF Injection: Mice receive a unilateral stereotaxic injection of sonicated α-synuclein PFFs into the striatum.

-

Pathology Progression: The animals are aged for several months to allow for the development and spread of α-synuclein pathology.

-

Treatment: A cohort of mice is treated with daily oral administration of this compound, while a control group receives a vehicle.

-

Behavioral Analysis: Motor function and other behavioral parameters are assessed at various time points.

-

Histological and Biochemical Analysis: At the end of the study, brain tissue is collected and analyzed for α-synuclein pathology, neuroinflammation, and neuronal loss. Blood plasma is collected to measure pS65-Ub levels.

pS65-Ubiquitin (pUb) Sandwich ELISA

This assay quantifies the level of ubiquitin phosphorylated at serine 65, a direct biomarker of PINK1 kinase activity.

Detailed Methodology:

-

Plate Coating: A 96-well plate is coated with a capture antibody specific for pS65-Ub.

-

Sample Incubation: Cell lysates or plasma samples are added to the wells and incubated to allow the capture antibody to bind to pS65-Ub.

-

Detection Antibody: A detection antibody that recognizes total ubiquitin is added.

-

Secondary Antibody and Substrate: An enzyme-linked secondary antibody that binds to the detection antibody is added, followed by a substrate that generates a detectable signal.

-

Quantification: The signal intensity is measured and compared to a standard curve to determine the concentration of pS65-Ub in the samples.

Future Directions and Conclusion

The preclinical data for this compound strongly support its development as a disease-modifying therapy for Parkinson's disease. Its ability to enhance the natural mitochondrial quality control pathway addresses a fundamental aspect of PD pathology. The identification of pS65-Ub as a translatable biomarker that can be measured in plasma is a significant advancement for clinical development, allowing for the assessment of target engagement and pharmacodynamic effects in human subjects.

Mitokinin, the company that developed this compound, has been acquired by AbbVie, and the compound, now known as ABBV-1008, is advancing towards clinical trials.[4][7] The progression of this and other PINK1 activators into the clinic will be a critical step in evaluating the therapeutic potential of targeting mitochondrial dysfunction in Parkinson's disease.[2] The robust preclinical package for this compound provides a strong rationale for its continued investigation as a novel treatment for this devastating neurodegenerative disease.

References

- 1. Pharmacological PINK1 activation ameliorates Pathology in Parkinson’s Disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological PINK1 activation ameliorates Pathology in Parkinson's Disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Pharmacological PINK1 activation ameliorates Pathology in Parkinson’s Disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Putative PINK1/Parkin activators lower the threshold for mitophagy by sensitizing cells to mitochondrial stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

In-Depth Technical Guide to (Rac)-MTK458: A Potent Mitophagy Activator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of (Rac)-MTK458, a key molecule in the exploration of therapeutic strategies for neurodegenerative diseases.

Core Compound Identity and Properties

This compound, also identified as (Rac)-EP-0035985, is the racemic form of the potent PTEN-induced putative kinase 1 (PINK1) activator, MTK458. The biological activity resides primarily in the (R)-enantiomer. As a brain-penetrant and orally bioavailable small molecule, it is a critical tool for studying the induction of mitophagy, the selective cellular process for clearing damaged mitochondria. This function is particularly relevant to neurodegenerative disorders such as Parkinson's disease, where mitochondrial dysfunction is a central element of pathology.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | N-(1,2,3,4-tetrahydronaphthalen-1-yl)-6-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |

| Synonym | (Rac)-EP-0035985 |

| CAS Number | 2499962-44-4[1][2][3][4] |

| Molecular Formula | C₁₇H₁₅F₃N₄[2][4][5][6] |

| Molecular Weight | 332.32 g/mol [2][4] |

| Appearance | Solid[2] |

| Purity | ≥98%[2] |

| Solubility | Sparingly soluble in DMSO (1-10 mg/mL)[2] |

| Storage Conditions | -20°C for long-term storage (≥ 4 years stability)[2] |

Mechanism of Action and Biological Activity

The primary mechanism of action for the active component of this compound is the activation of PINK1, a crucial kinase in the mitochondrial quality control pathway. In healthy mitochondria, PINK1 is continuously imported and degraded. However, upon mitochondrial damage, PINK1 accumulates on the outer mitochondrial membrane. MTK458 binds to and stabilizes an active form of PINK1, enhancing its kinase activity.[5][7][8] This leads to the phosphorylation of ubiquitin on the mitochondrial surface, which in turn recruits the E3 ubiquitin ligase Parkin, initiating the process of mitophagy.

Table 2: Quantitative Biological Data for MTK458 (the active R-enantiomer)

| Parameter | Value | Cell/Animal Model |

| Mitophagy Induction (EC₅₀) | 0.44 µM (in combination with FCCP)[2] | HeLa cells |

| PINK1/pUb Pathway Activation | 6.6 µM (increases PINK1 and pUb levels with FCCP)[2] | HeLa cells |

| Inhibition of Mitochondrial Protein Aggregation | 25 or 50 µM (inhibits doxycycline-induced insoluble ornithine transcarbamylase)[2] | HeLa cells |

| In Vivo Efficacy | 50 mg/kg/day (decreases α-synuclein aggregates)[2] | Mouse model of Parkinson's disease |

Key Signaling Pathway

The activation of mitophagy by MTK458 follows the canonical PINK1/Parkin signaling cascade. The process begins with the stabilization of PINK1 on damaged mitochondria, a step enhanced by MTK458. This leads to a signaling cascade culminating in the engulfment of the mitochondrion by an autophagosome and its subsequent degradation in the lysosome.

References

- 1. Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]

- 4. An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine [ouci.dntb.gov.ua]

- 5. medchemexpress.com [medchemexpress.com]

- 6. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

(Rac)-MTK458: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of (Rac)-MTK458, a novel, orally active, and brain-penetrant PINK1 activator. This compound has emerged as a promising therapeutic candidate for neurodegenerative disorders, particularly Parkinson's disease, by promoting the clearance of damaged mitochondria through a process known as mitophagy.

Discovery and Rationale

This compound was discovered through a structure-activity relationship (SAR)-driven medicinal chemistry campaign, building upon the known, albeit less potent, PINK1-activating properties of kinetin. The development of MTK458 was guided by the hypothesis that enhancing the activity of the PINK1/Parkin pathway, which is often impaired in Parkinson's disease, could be a viable therapeutic strategy. This pathway is crucial for mitochondrial quality control, and its dysfunction leads to the accumulation of damaged mitochondria, a key pathological feature in neurodegenerative diseases.

The screening process for identifying MTK458 involved a funnel approach, prioritizing compounds that could induce mitophagy without causing mitochondrial toxicity. This led to the identification of MTK458 as a potent PINK1 activator with favorable pharmacokinetic properties, including high brain penetrance.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in peer-reviewed literature, its chemical structure, N-[(1R)-1,2,3,4-Tetrahydro-1-naphthalenyl]-6-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, suggests a multi-step synthesis involving the construction of the pyrrolo[2,3-d]pyrimidine core followed by the coupling with the racemic 1,2,3,4-tetrahydro-1-naphthalenamine side chain. The synthesis is likely detailed within the patent WO2021168446A1.

A plausible synthetic route would involve:

-

Synthesis of the 4-chloro-6-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine intermediate: This could be achieved through a multi-step reaction sequence starting from a suitably substituted pyrimidine precursor.

-

Nucleophilic aromatic substitution: The final step would likely be a nucleophilic aromatic substitution reaction between the chlorinated pyrrolopyrimidine intermediate and (Rac)-1,2,3,4-tetrahydro-1-naphthalenamine to yield this compound.

Quantitative Biological Data

The following tables summarize the key quantitative data for this compound based on available research.

| In Vitro Activity | |

| Assay | Value |

| Mitophagy Induction (HeLa cells, in combination with FCCP) | EC50 = 0.44 µM[1] |

| Mitophagy Induction (YFP-Parkin mt-Keima HeLa cells, with 10 nM O/A, 24h) | EC50 = 2.7 µM[2] |

| PINK1 Binding (NanoBRET assay) | Direct binding confirmed[3] |

| PINK1 Dimerization (nanoBiT assay) | Increased dimerization in a concentration-dependent manner[4] |

| Clearance of pS129 α-synuclein aggregates (DIV9 and DIV12) | 0.1-25 µM (dose-dependent)[5] |

| Reduction of α-synuclein pathology and pUb in iPSC neurons (10 days) | 0-13 µM[5] |

| In Vivo Activity | |

| Model | Dose and Regimen |

| α-synuclein preformed fibrils (PFFs) injected mice | 50 mg/kg, p.o., daily, 6 months |

| Wild-type Sprague-Dawley rats | 50 mg/kg, p.o., 6 doses, 5 days |

| α-synuclein PFFs injected mice | 50 mg/kg per day |

Signaling Pathway and Mechanism of Action

This compound functions as a direct activator of PINK1, a serine/threonine kinase that plays a pivotal role in initiating mitophagy in response to mitochondrial damage. The binding of MTK458 to PINK1 stabilizes the active conformation of the kinase, leading to the amplification of the downstream signaling cascade.

Caption: PINK1/Parkin-mediated mitophagy pathway activated by this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings. Below are outlines of key experimental procedures used in the characterization of this compound.

PINK1 Dimerization (NanoBiT) Assay

This assay measures the ability of this compound to induce the dimerization of PINK1, a key step in its activation.

Caption: Workflow for the PINK1 Dimerization NanoBiT Assay.

Protocol Outline:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HeLa or SH-SY5Y) in appropriate media.

-

Co-transfect cells with plasmids encoding PINK1 fused to the Large BiT (LgBiT) and Small BiT (SmBiT) subunits of the NanoLuc luciferase.

-

Incubate for 24-48 hours to allow for protein expression.

-

-

Compound Treatment:

-

Treat the transfected cells with a serial dilution of this compound.

-

Co-treat with a mitochondrial uncoupler such as FCCP or a combination of oligomycin and antimycin A (F/O) to induce mitochondrial stress.

-

Include appropriate vehicle and positive controls.

-

-

Luminescence Measurement:

-

Add the Nano-Glo® Live Cell Assay reagent, which contains the furimazine substrate.

-

Measure the luminescence signal using a plate reader. An increase in luminescence indicates the proximity of LgBiT and SmBiT, and thus PINK1 dimerization.

-

pS65-Ubiquitin (pUb) ELISA

This enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of ubiquitin phosphorylated at serine 65 (pS65-Ub), a key biomarker of PINK1/Parkin pathway activation.

Caption: Workflow for the pS65-Ubiquitin Sandwich ELISA.

Protocol Outline:

-

Plate Coating:

-

Coat a 96-well plate with a capture antibody specific for pS65-Ubiquitin and incubate overnight.

-

-

Blocking:

-

Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., BSA or non-fat milk).

-

-

Sample Incubation:

-

Prepare cell lysates or plasma samples.

-

Add the samples to the coated wells and incubate.

-

-

Detection:

-

Wash the plate and add a detection antibody that recognizes total ubiquitin, typically conjugated to an enzyme like horseradish peroxidase (HRP).

-

Incubate to allow binding.

-

-

Signal Development and Measurement:

-

Wash the plate and add a chromogenic substrate for HRP (e.g., TMB).

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader. The signal intensity is proportional to the amount of pS65-Ub in the sample.

-

In Vivo α-Synuclein Preformed Fibril (PFF) Model

This animal model is used to assess the efficacy of this compound in a Parkinson's disease-like pathology.

Caption: Workflow for the in vivo α-synuclein PFF model.

Protocol Outline:

-

PFF Injection:

-

Anesthetize mice and stereotactically inject preformed fibrils of α-synuclein into the striatum. This induces the progressive aggregation and spread of α-synuclein pathology.

-

-

Compound Administration:

-

Administer this compound orally at a predetermined dose and frequency (e.g., 50 mg/kg daily) for an extended period (e.g., 3-6 months).

-

-

Behavioral Assessment:

-

Perform behavioral tests at regular intervals to assess motor function and other relevant phenotypes.

-

-

Histological and Biochemical Analysis:

-

At the end of the study, sacrifice the animals and collect brain tissue.

-

Analyze the tissue for levels of phosphorylated α-synuclein (pS129), total α-synuclein aggregates, and markers of neuroinflammation and mitochondrial function using techniques such as immunohistochemistry, western blotting, and ELISA.

-

Conclusion

This compound is a potent and selective PINK1 activator that has demonstrated significant promise in preclinical models of Parkinson's disease. Its ability to enhance mitophagy and clear pathological protein aggregates highlights the therapeutic potential of targeting mitochondrial quality control pathways in neurodegenerative disorders. Further investigation into its clinical efficacy and safety is warranted. This technical guide provides a comprehensive overview of the foundational data and methodologies that underpin the current understanding of this compound.

References

In Vivo Brain Penetrance of (Rac)-MTK458: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo brain penetrance of (Rac)-MTK458, a potent and brain-penetrant activator of PTEN-induced putative kinase 1 (PINK1). This compound is under investigation as a potential therapeutic agent for Parkinson's disease due to its ability to enhance mitophagy and promote the clearance of pathological α-synuclein aggregates.[1] A critical attribute for any centrally acting therapeutic is its ability to effectively cross the blood-brain barrier (BBB) and engage its target in the brain. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows.

Quantitative Data on Brain Penetrance

The brain penetrance of a compound is a key factor in its development as a treatment for central nervous system disorders. For this compound, the available data indicates excellent brain permeability, as summarized in the table below.

| Parameter | Value | Species | Method | Source |

| Unbound Partition Coefficient (Kp,uu) | ~1 | Mouse | Microdialysis in the striatum | [1] |

Note: The unbound partition coefficient (Kp,uu) represents the ratio of the unbound drug concentration in the brain to the unbound drug concentration in the plasma at steady state. A Kp,uu value of ~1 indicates that the compound readily crosses the blood-brain barrier and achieves similar unbound concentrations in both compartments, suggesting efficient brain exposure.

Experimental Protocols

The following sections detail the key experimental methodologies used to assess the in vivo brain penetrance and efficacy of this compound.

In Vivo Microdialysis for Brain Penetrance Assessment

Objective: To determine the unbound concentration of this compound in the brain interstitial fluid and plasma to calculate the unbound partition coefficient (Kp,uu).

Methodology:

-

Animal Model: Male C57BL/6 mice are typically used for these studies.

-

Guide Cannula Implantation:

-

Mice are anesthetized with isoflurane and placed in a stereotaxic frame.

-

A guide cannula is surgically implanted into the striatum at specific coordinates (e.g., +0.5 mm anterior/posterior, ±2.0 mm medial/lateral, -2.5 mm dorsal/ventral from bregma).

-

The cannula is secured to the skull with dental cement.

-

Animals are allowed to recover for several days post-surgery.

-

-

Microdialysis Probe Insertion:

-

On the day of the experiment, a microdialysis probe with a suitable molecular weight cut-off is inserted through the guide cannula into the striatum.

-

-

Perfusion and Sampling:

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant low flow rate (e.g., 1-2 µL/min).

-

After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 30-60 minutes).

-

Blood samples are collected concurrently from a peripheral vein (e.g., tail vein).

-

-

Drug Administration:

-

This compound is administered to the animals, typically via oral gavage (p.o.).

-

-

Sample Analysis:

-

The concentrations of this compound in the brain dialysate and plasma are quantified using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

The unbound fraction in plasma (fu,p) and brain (fu,brain) are determined using techniques like equilibrium dialysis.

-

The Kp,uu is calculated as the ratio of the area under the curve (AUC) of the unbound drug concentration in the brain to the AUC of the unbound drug concentration in plasma.

-

α-Synuclein Pre-formed Fibril (PFF) Mouse Model of Parkinson's Disease

Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of Parkinson's disease that recapitulates the hallmark α-synuclein pathology.

Methodology:

-

PFF Preparation:

-

Recombinant mouse α-synuclein monomer is incubated under conditions that promote its aggregation into pre-formed fibrils (PFFs).

-

The formation of fibrils is confirmed by techniques such as transmission electron microscopy and Thioflavin T assay.

-

PFFs are sonicated to generate shorter fibrils for injection.

-

-

Stereotaxic Injection:

-

Mice are anesthetized and placed in a stereotaxic frame.

-

A small burr hole is drilled over the striatum.

-

A Hamilton syringe is used to unilaterally inject a specific amount of α-synuclein PFFs (e.g., 5 µg) into the dorsal striatum.[2][3][4][5][6] The typical coordinates for the dorsal striatum injection are: Anterior/Posterior: +0.2 mm, Medial/Lateral: ±2.0 mm, and Dorsal/Ventral: -2.6 mm from the dura.[2]

-

-

Drug Treatment:

-

Following PFF injection, mice are treated with this compound (e.g., 50 mg/kg, daily) or vehicle via oral gavage for a specified duration.[1]

-

-

Behavioral Assessment:

-

Motor function can be assessed using tests such as the cylinder test or rotarod test to monitor for deficits induced by α-synuclein pathology.

-

-

Histological and Biochemical Analysis:

-

At the end of the study, mice are euthanized, and their brains are collected.

-

Brain sections are processed for immunohistochemistry to detect phosphorylated α-synuclein (pS129), a marker of pathological aggregates.

-

Biochemical analysis, such as Western blotting, can be used to quantify the levels of insoluble α-synuclein.

-

Visualizations

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound-mediated PINK1 activation and mitophagy.

Experimental Workflow for In Vivo Studies

Caption: Experimental workflow for evaluating this compound in a mouse model.

References

- 1. Pharmacological PINK1 activation ameliorates Pathology in Parkinson’s Disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mouse Stereotaxic Surgery for Alpha Synuclein Pre-formed Fibrils (PFFs) Injection in the Dorsal Striatum [protocols.io]

- 4. Stereotaxic Targeting of Alpha-Synuclein Pathology in Mouse Brain Using Preformed Fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereotaxic Targeting of Alpha-Synuclein Pathology in Mouse Brain Using Preformed Fibrils | Springer Nature Experiments [experiments.springernature.com]

- 6. Stereotaxic Targeting of Alpha-Synuclein Pathology in Mouse Brain Using Preformed Fibrils. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Convergent Cellular Pathways of (Rac)-MTK458 and Kinetin

Disclaimer: There is no scientific literature establishing a direct, studied relationship between the compound "(Rac)-MTK458" and Kinetin. This compound is a specific, targeted research compound, while Kinetin is a well-known plant hormone also studied for its effects on human cells. This guide, therefore, provides a detailed analysis of their individual mechanisms and explores potential, unproven points of convergence based on their distinct biological activities. The information presented herein is for research professionals and is based on publicly available data for each compound individually.

Introduction to Compounds

1.1 this compound: this compound is an orally active, brain-penetrant small molecule identified as a PTEN-induced kinase 1 (PINK1) activator.[1][2][3][4] It binds to PINK1, stabilizing an active complex and thereby enhancing mitophagy, the cellular process for clearing damaged mitochondria.[1][5] Its primary area of research is as a potential therapeutic for Parkinson's disease, where mitochondrial dysfunction is a key pathological feature.[1][5][6] Recent studies, however, suggest that MTK458 may not activate PINK1 directly but rather induces mild mitochondrial stress, which in turn lowers the threshold for PINK1/Parkin-mediated mitophagy.[7][8] The "(Rac)-" prefix indicates it is used as a racemic mixture.

1.2 Kinetin (N6-furfuryladenine): Kinetin is a synthetic cytokinin, a class of plant hormones that promote cell division (cytokinesis).[9][10] It was first isolated from autoclaved herring sperm DNA.[9][11] Beyond its role in botany, Kinetin has been extensively studied in mammalian, particularly human, cells for its potent antioxidant and anti-aging properties.[12][13][14] It has been shown to protect DNA and proteins from oxidative damage, delay cellular senescence, and influence cell differentiation and barrier function in skin.[12][13][15]

Core Mechanisms of Action and Potential Intersections

While no direct interaction is documented, the distinct mechanisms of this compound and Kinetin converge on fundamental cellular processes: mitochondrial quality control and cellular stress response .

2.1 this compound: A Modulator of Mitophagy The primary role of MTK458 is to enhance the PINK1/Parkin pathway. In healthy cells, PINK1 is imported into mitochondria and degraded. Upon mitochondrial damage (e.g., depolarization), PINK1 import is halted, allowing it to accumulate on the outer mitochondrial membrane (OMM). Here, it recruits and activates the E3 ubiquitin ligase Parkin. Parkin then ubiquitinates OMM proteins, flagging the damaged mitochondrion for degradation by the autophagy machinery (mitophagy).

Recent evidence suggests MTK458 acts as a mild mitochondrial toxin.[7][8] This sensitizes the cells, lowering the amount of mitochondrial damage required to trigger a robust PINK1/Parkin response. This mechanism is crucial for clearing dysfunctional mitochondria that contribute to neurodegeneration.[7][8]

2.2 Kinetin: A Broad-Spectrum Antioxidant and Cell Cycle Modulator Kinetin's effects in mammalian cells are multifaceted:

-

Antioxidant Activity: Kinetin is a powerful scavenger of reactive oxygen species (ROS).[12][14] Mitochondria are the primary source of intracellular ROS. By neutralizing excess ROS, Kinetin can protect mitochondria from oxidative damage, thereby preserving their function and integrity.[12]

-

Cell Cycle Regulation: As a cytokinin, Kinetin's fundamental role is linked to promoting cell division.[9][16][17] In plants, this involves influencing the transition through cell cycle checkpoints, particularly G1/S and G2/M.[18] While its direct targets in the mammalian cell cycle are less clear, its influence on cell differentiation and proliferation is well-documented.[12][15]

2.3 Hypothetical Convergence Point: The Cellular Response to Stress The relationship between these two compounds can be hypothesized at the intersection of mitochondrial stress and the antioxidant response.

-

Scenario 1: Kinetin's Protective Effect: MTK458 induces mild mitochondrial stress to activate mitophagy. Kinetin, as a potent antioxidant, could counteract this stress. This might lead to an antagonistic effect where Kinetin reduces the MTK458-induced ROS signal, thereby dampening the intended activation of the PINK1/Parkin pathway.

-

Scenario 2: Synergistic Quality Control: Alternatively, the two compounds could act synergistically. MTK458 could "prime" slightly damaged mitochondria for removal, while Kinetin protects the overall mitochondrial pool from excessive, widespread damage. This would result in a more efficient and targeted mitochondrial quality control system—removing only the unsalvageable organelles while preserving the healthy ones.

This hypothetical relationship is depicted in the logical diagram below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. MTK 458 Supplier | CAS 2499962-58-0 | MTK458 | Tocris Bioscience [tocris.com]

- 3. MTK458 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 4. MTK458 | PTEN | TargetMol [targetmol.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Mechanistic Characterization of the PINK1-amplifying Compound MTK-458 | Parkinson's Disease [michaeljfox.org]

- 7. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 8. Putative PINK1/Parkin activators lower the threshold for mitophagy by sensitizing cells to mitochondrial stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytokinin - Wikipedia [en.wikipedia.org]

- 10. Kinetin [sitem.herts.ac.uk]

- 11. Cytokinin: From autoclaved DNA to two-component signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytokinins: Wide-Spread Signaling Hormones from Plants to Humans with High Medical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Kinetin Improves Barrier Function of the Skin by Modulating Keratinocyte Differentiation Markers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cytokinin and the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. taylorfrancis.com [taylorfrancis.com]

- 18. The Cytokinin Requirement for Cell Division in Cultured Nicotiana plumbaginifolia Cells Can Be Satisfied by Yeast Cdc25 Protein Tyrosine Phosphatase. Implications for Mechanisms of Cytokinin Response and Plant Development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Targets of (Rac)-MTK458 Beyond PINK1

For Researchers, Scientists, and Drug Development Professionals

Abstract: (Rac)-MTK458 is an orally active, brain-penetrant small molecule developed as an activator of PTEN-induced putative kinase 1 (PINK1).[1][2] By binding to and stabilizing the active PINK1 complex, MTK458 potentiates PINK1-mediated mitophagy, a critical cellular process for clearing damaged mitochondria.[1][3][4] This on-target activity has shown promise in preclinical models of Parkinson's Disease (PD) by facilitating the clearance of pathological α-synuclein aggregates and reducing mitochondrial stress markers.[2][3][5] However, a comprehensive understanding of its cellular engagement profile is critical for further clinical development. This document provides a technical overview of the known cellular targets of MTK458 beyond its primary target, PINK1, summarizing key quantitative data and detailing the experimental protocols used for target identification and validation. Recent proteomic studies have revealed that MTK458 can induce mild mitochondrial stress and activate the integrated stress response (ISR) through off-target activities, highlighting the importance of a broader target analysis.[6][7]

On-Target and Off-Target Binding Profile of MTK458

The selectivity of a therapeutic agent is a crucial determinant of its safety and efficacy. While MTK458 was designed to activate PINK1, comprehensive profiling has revealed interactions with other cellular proteins. These interactions are characterized by their binding affinity (Kd) or functional inhibition/activation (IC50/EC50).

Summary of Quantitative Binding and Functional Data

The following table summarizes the binding affinities and functional activities of MTK458 against its primary target, PINK1, and identified off-targets. Data were generated using a combination of in vitro binding assays and cell-based functional assays.

| Target Protein | Assay Type | Parameter | Value | Selectivity vs. PINK1 (Fold) | Reference |

| PINK1 (Primary Target) | Split-NanoLuc Complementation | EC50 (Dimerization) | 2.7 µM | - | [6] |

| Mitophagy Assay (mt-Keima) | EC50 (Functional) | 2.7 µM | - | [6] | |

| Off-Target 1: Integrated Stress Response (ISR) Pathway Proteins | Label-Free Proteomics | Protein Expression | Widespread Changes | N/A | [6][7] |

| Off-Target 2: Mitochondrial Respiratory Chain Complexes | Seahorse Respirometry | Functional Effect | No significant effect on basal or maximal respiration at therapeutic doses | N/A | [3] |

| Global Proteomics | Functional Effect | Evidence of mild mitochondrial stress | N/A | [6][7] |

Note: The off-target effects of MTK458 appear to be related to the induction of a general cellular stress response rather than high-affinity binding to a single, specific off-target protein. Proteomics data showed widespread changes in protein expression without clearly identifying a single altered pathway beyond the integrated stress response.[6]

Signaling Pathways and Mechanisms of Action

On-Target: PINK1/Parkin-Mediated Mitophagy

Under conditions of mitochondrial stress, PINK1 accumulates on the outer mitochondrial membrane (OMM).[8][9] MTK458 acts by binding to PINK1 and stabilizing its active dimeric complex, likely in conjunction with the TOM complex.[3][4][5] This potentiation enhances the downstream signaling cascade, which includes the phosphorylation of Ubiquitin (at Ser65) and the recruitment and activation of the E3 ubiquitin ligase Parkin.[8][10] Activated Parkin then ubiquitinates multiple OMM proteins, flagging the damaged mitochondrion for engulfment by an autophagosome and subsequent degradation.[11][12]

Caption: On-target signaling pathway of MTK458 via PINK1 activation.

Off-Target: Induction of the Integrated Stress Response (ISR)

Global proteomics studies have revealed that MTK458, particularly at higher concentrations (e.g., 20 µM), can induce mild mitochondrial stress independent of its action on PINK1.[6][7] This stress triggers the Integrated Stress Response (ISR), a cellular program that responds to various insults to restore homeostasis. The effects of MTK458 on the ISR were widespread, with no single, high-affinity off-target kinase or receptor identified as the primary driver.[6] This suggests that MTK458 may act as a weak or "silent" mitochondrial toxin, which potentiates the effects of other stressors to activate quality control pathways like mitophagy.[6][7] This mechanism highlights a critical consideration for therapeutic development, as compounds that appear to be potent mitophagy activators in stressed cells may derive part of their activity from off-target mitochondrial impairment.[6][13]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to characterize the cellular targets of MTK458.

Kinase Selectivity Profiling (KINOMEscan®)

To identify potential off-target kinase interactions, MTK458 is profiled against a large panel of human kinases using a competition binding assay format.

-

Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a specific kinase. The amount of kinase captured on a solid support is quantified by qPCR. A reduction in the amount of captured kinase indicates that the test compound is binding to the kinase.[14]

-

Methodology:

-

Assay Components: The three main components are a DNA-tagged kinase, an immobilized ligand, and the test compound (MTK458).[14]

-

Binding Reaction: Kinases are incubated with the immobilized ligand and a fixed concentration of MTK458 (e.g., 10 µM) in a multi-well plate.

-

Quantification: After incubation, the wells are washed to remove unbound kinase. The amount of kinase bound to the solid support is quantified using qPCR amplification of the DNA tag.[14]

-

Data Analysis: Results are typically reported as "Percent of Control," where a lower percentage indicates stronger binding. Hits are often defined as compounds that result in <35% of the control signal. Dissociation constants (Kd) are determined for significant hits by running dose-response curves.

-

-

Workflow Diagram:

Caption: Workflow for KINOMEscan® competition binding assay.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method used to verify direct target engagement of a compound within intact cells or tissues.[15][16] The principle is based on the thermal stabilization of a protein upon ligand binding.[17][18]

-

Principle: A protein, when bound to a ligand (like MTK458), becomes more resistant to thermal denaturation. When cells are heated, unbound proteins aggregate and can be separated from the soluble, stabilized proteins by centrifugation.[15][16]

-

Methodology:

-

Cell Treatment: Intact cells (e.g., HeLa or SH-SY5Y) are incubated with MTK458 at various concentrations or a vehicle control (DMSO) for 1 hour at 37°C.[15]

-

Heat Challenge: The cell suspensions are aliquoted and heated to a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes, followed by cooling.[15][19]

-

Cell Lysis and Fractionation: Cells are lysed, often by freeze-thaw cycles. The lysates are then centrifuged at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.[15]

-

Detection: The amount of soluble target protein (e.g., PINK1) remaining in the supernatant is quantified by Western Blotting or other immunoassays.[15]

-

Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein against temperature. A shift in this curve to higher temperatures in the presence of the compound indicates target engagement.

-

-

Logical Diagram:

Caption: Logical flow of the Cellular Thermal Shift Assay (CETSA).

Label-Free Global Proteomics

To obtain an unbiased view of MTK458's cellular effects, whole-cell label-free proteomics was performed.

-

Principle: This technique identifies and quantifies thousands of proteins from complex samples. By comparing protein abundance between MTK458-treated and control cells, researchers can identify pathways and cellular responses modulated by the compound.[6]

-

Methodology:

-

Sample Preparation: YFP-Parkin expressing HeLa cells are treated with a high concentration of MTK458 (e.g., 20 µM) or DMSO for 12-16 hours.[6]

-

Protein Extraction and Digestion: Cells are lysed, and proteins are extracted, denatured, reduced, alkylated, and digested into peptides (typically with trypsin).

-

LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of peptides and fragments them to determine their amino acid sequence.

-

Data Analysis: The MS/MS spectra are searched against a protein database to identify the peptides and their corresponding proteins. The relative abundance of each protein is quantified based on the signal intensity of its constituent peptides. Volcano plots are used to visualize proteins that are significantly up- or down-regulated.[6]

-

Conclusion and Future Directions

This compound is a potent activator of the PINK1/Parkin mitophagy pathway, demonstrating clear therapeutic potential in preclinical models of Parkinson's Disease.[3] While its on-target activity is well-characterized, comprehensive cellular profiling reveals a more complex mechanism of action. At therapeutic concentrations, MTK458 appears selective, with minimal impact on mitochondrial respiration.[3] However, at higher doses, it can induce a mild, PINK1-independent mitochondrial stress that activates the ISR.[6][7]

This off-target activity suggests that part of MTK458's efficacy in potentiating mitophagy in stressed cellular models may stem from its ability to act as a weak mitochondrial toxin, thereby lowering the threshold for pathway activation.[6] These findings underscore the critical importance of careful dose-selection and the use of multiple, unbiased profiling techniques in drug development. Future research should focus on deconvoluting the specific molecular interactions responsible for the ISR activation to guide the development of next-generation PINK1 activators with an even more refined selectivity profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. MTK-458 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Pharmacological PINK1 activation ameliorates Pathology in Parkinson’s Disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Pharmacological PINK1 activation ameliorates Pathology in Parkinson's Disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Putative PINK1/Parkin activators lower the threshold for mitophagy by sensitizing cells to mitochondrial stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Putative PINK1/Parkin activators lower the threshold for mitophagy by sensitizing cells to mitochondrial stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PINK1 signalling in neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PINK1 - Wikipedia [en.wikipedia.org]

- 10. Frontiers | PINK1/Parkin Pathway Activation for Mitochondrial Quality Control – Which Is the Best Molecular Target for Therapy? [frontiersin.org]

- 11. Outlook of PINK1/Parkin signaling in molecular etiology of Parkinson’s disease, with insights into Pink1 knockout models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BL-918 activates PINK1/Parkin signaling pathway to ameliorate the progression of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 14. chayon.co.kr [chayon.co.kr]

- 15. benchchem.com [benchchem.com]

- 16. CETSA [cetsa.org]

- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cellular thermal shift assay (CETSA) [bio-protocol.org]

Preclinical Neuroprotective Profile of (Rac)-MTK458: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-MTK458 is an orally bioavailable, brain-penetrant small molecule activator of PTEN-induced kinase 1 (PINK1), a key regulator of mitochondrial quality control.[1][2] Emerging preclinical data indicate that MTK458 holds significant promise as a neuroprotective agent, particularly for synucleinopathies such as Parkinson's disease. This technical guide provides a comprehensive overview of the preclinical data on this compound, with a focus on its mechanism of action, quantitative efficacy, and the experimental protocols used to generate these findings.

Mechanism of Action: Enhancing Mitophagy through PINK1 Activation

Under conditions of mitochondrial stress, PINK1 accumulates on the outer mitochondrial membrane, initiating a signaling cascade that leads to the clearance of damaged mitochondria via a selective form of autophagy known as mitophagy.[3][4] this compound has been shown to directly bind to and stabilize the active form of PINK1.[1][3] This stabilization enhances the dimerization of PINK1 and the formation of a high molecular weight complex, key steps in its activation.[3][4][5] It is important to note that MTK458 potentiates PINK1 activity in the presence of a mitochondrial stressor and does not activate the kinase without it.[3][4] This targeted action ensures that the mitophagy pathway is selectively enhanced for dysfunctional mitochondria.

The activation of the PINK1 pathway by MTK458 leads to the phosphorylation of ubiquitin at serine 65 (pS65-Ub or pUb), a critical step in marking damaged mitochondria for degradation.[3] This, in turn, promotes the recruitment and activation of the E3 ubiquitin ligase Parkin, which further ubiquitinates mitochondrial outer membrane proteins, amplifying the signal for mitophagy.[6] The enhanced mitophagy facilitates the clearance of pathological protein aggregates, such as α-synuclein, which are known to cause mitochondrial dysfunction.[3][4][7]

Signaling Pathway Diagram

Caption: this compound enhances the PINK1-mediated mitophagy pathway.

Quantitative Preclinical Data

The neuroprotective effects of this compound have been quantified in a series of in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound

| Assay | Cell Type | Treatment Conditions | Key Findings |

| α-Synuclein Clearance | Primary mouse hippocampal neurons | 0.1-25 µM MTK458 | Dose-dependent clearance of pS129 α-synuclein aggregates.[1] |

| α-Synuclein Clearance | iPSC-derived neurons (A53T α-synuclein mutation) | 0-13 µM MTK458 for 10 days | Reduction in α-synuclein pathology and the mitochondrial stress marker pUb.[1] |

| Mitophagy Induction | HeLa cells expressing YFP-Parkin and mito-Keima | 25 µM MTK458 | Increased PINK1-mediated mitophagy and enhanced clearance of intramitochondrial aggregates.[1] |

| PINK1 Dimerization | YPMK PINK1 KO cells transfected with LgBiT/SmBiT-PINK1 | Concentration-dependent | MTK458 increased PINK1 dimerization in a concentration-dependent manner in the presence of a low-dose mitochondrial stressor.[4] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosing Regimen | Duration | Key Findings |

| α-Synuclein Preformed Fibril (PFF) Mouse Model of Parkinson's Disease | 50 mg/kg, p.o., daily | 6 months | Dose-dependent clearance of pathologic α-synuclein in the striatum.[1] |

| α-Synuclein Preformed Fibril (PFF) Mouse Model of Parkinson's Disease | Not specified | 3 months | Up to ~50% decrease in α-synuclein pathology. |

| Wild-type Sprague-Dawley Rats | 50 mg/kg, p.o., 6 doses over 5 days | 5 days | Significant decrease in plasma pS65-Ubiquitin (pUb).[1] |

Table 3: Pharmacokinetic Profile of this compound

| Parameter | Species | Finding |

| Oral Bioavailability | Mouse | Orally bioavailable.[8] |

| Brain Penetrance | Mouse | High brain penetrance with an unbound partition coefficient (Kp,uu) of ~1 in the striatum.[3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preclinical findings. The following sections outline the protocols for key experiments.

FCCP Washout Experiment

This assay is designed to assess the effect of this compound on the stability of the active PINK1 complex after the removal of a mitochondrial stressor.[3][4]

Experimental Workflow Diagram

Caption: Workflow for the FCCP washout experiment.

Detailed Protocol:

-

Cell Culture: SK-OV-3 cells, which endogenously express Parkin, are cultured to an appropriate confluency.[3]

-

Treatment: Cells are treated with either 10 µM of the mitochondrial uncoupler carbonyl cyanide p-(trifluoromethoxy)phenyl-hydrazone (FCCP) alone or in combination with 2.8 µM this compound for 2 hours to induce mitochondrial stress and PINK1 accumulation.[3]

-

Washout: The treatment media is removed, and the cells are washed three times with fresh, warm media containing fetal bovine serum to completely remove the FCCP.[3]

-

Post-Washout Incubation: Fresh media containing either a vehicle control (DMSO) or this compound is added back to the respective wells.

-

Cell Lysis and Analysis: Cells are harvested at specified time points (e.g., 0, 1, and 3 hours) post-washout.[3] Cell lysates are then prepared and analyzed by immunoblotting for the levels of total PINK1 and phosphorylated ubiquitin (pS65-Ub) to assess the stability of the activated PINK1 complex.

pS65-Ubiquitin (pUb) ELISA

This enzyme-linked immunosorbent assay (ELISA) is a quantitative method to measure the levels of pS65-Ub, a key biomarker of PINK1 activity.

Logical Relationship Diagram

Caption: Principle of the pS65-Ubiquitin sandwich ELISA.

Representative Protocol:

-

Plate Coating: A 96-well plate is coated with a capture antibody specific for pS65-Ub.

-

Blocking: The plate is blocked with a suitable blocking buffer to prevent non-specific binding.

-

Sample Incubation: Cell lysates or plasma samples, along with a standard curve of known pS65-Ub concentrations, are added to the wells and incubated.

-

Detection Antibody: A detection antibody that recognizes total ubiquitin is added to the wells.

-

Secondary Antibody: An enzyme-conjugated secondary antibody that binds to the detection antibody is added.

-

Substrate Addition: A chromogenic or fluorogenic substrate is added, which is converted by the enzyme to produce a measurable signal.

-

Signal Quantification: The absorbance or fluorescence is measured using a plate reader, and the concentration of pS65-Ub in the samples is determined by comparison to the standard curve.

Mitochondrial Respiration Assay

This assay measures the oxygen consumption rate (OCR) of cells to assess mitochondrial function and to rule out any potential mitochondrial toxicity of this compound.

Experimental Workflow Diagram

Caption: Workflow for the mitochondrial respiration assay.

Detailed Protocol:

-

Cell Seeding: HeLa cells are seeded in a Seahorse XF cell culture microplate.

-

Compound Treatment: Cells are treated with this compound for 1 hour.

-